methyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H25N3O3S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.13373402 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes and Sensors
Research has developed polythiophene-based conjugated polymers that exhibit high selectivity and sensitivity toward Hg2+ and Cu2+ ions in aqueous solutions, making them valuable for environmental monitoring and chemical sensing. These polymers utilize electrostatic effects and complexation for metal ion detection, offering a turn-off mode for Hg2+ and a turn-on fluorescence probe for the label-free detection of amino acids in the presence of Cu2+ (Guo et al., 2014).
Chemical Synthesis
Methyl 2-aryl-2H-azirine-3-carboxylates, related to the chemical structure of interest, have been identified as good dienophiles in chemical synthesis, reacting with cyclopentadiene and cyclohexa-1,3-diene to produce products via [4+2]-cycloaddition, demonstrating their utility in constructing complex molecular architectures (Bhullar et al., 1997).
Biological Activity
Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. The molecular conformation of these compounds, influenced by intramolecular N-H...N hydrogen bonds, plays a crucial role in their biological activity (Vasu et al., 2003).
Material Science
In material science, tetrasubstituted thiophenes have been synthesized through a one-pot multicomponent protocol, demonstrating the versatility of thiophene derivatives in creating functional materials. These compounds have applications ranging from organic electronics to sensors, benefiting from their tailored electronic properties (Sahu et al., 2015).
Medicinal Chemistry
In medicinal chemistry, novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety have been synthesized, displaying promising antimicrobial activity against a range of bacteria and fungi. These compounds, evaluated through molecular modeling, show potential for further development as therapeutic agents (Ghorab et al., 2017).
Properties
IUPAC Name |
methyl 2-(cyclohexylcarbamothioylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S2/c1-10-12(16(22)23-4)14(25-13(10)15(21)20(2)3)19-17(24)18-11-8-6-5-7-9-11/h11H,5-9H2,1-4H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXPBLKYPOPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC2CCCCC2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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